Sodium 3,5-difluorobenzenesulfinate

Description

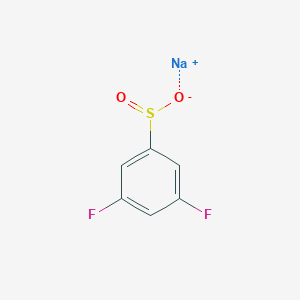

Sodium 3,5-difluorobenzenesulfinate (C₆H₃F₂NaO₂S) is a sulfinate salt characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a sulfinate (-SO₂⁻Na⁺) functional group. This compound is primarily utilized in organic synthesis as a nucleophilic sulfonating agent. For example, it reacts with cyclopentenone in the presence of HCl to form sulfonated ketones, as demonstrated in the synthesis of 3-((3,5-difluorophenyl)sulfonyl)cyclopentyl methanesulfonate . Its smaller fluorine substituents and sulfinate group contribute to high reactivity in substitution reactions, making it valuable for constructing complex sulfone-containing molecules.

Properties

Molecular Formula |

C6H3F2NaO2S |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

sodium;3,5-difluorobenzenesulfinate |

InChI |

InChI=1S/C6H4F2O2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

CYHFLCWEBPBOJC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The most structurally analogous compound in the provided evidence is sodium 3,5-dichloro-2-hydroxybenzenesulfonate (C₆H₃Cl₂NaO₄S). Key differences include:

- Substituents : The difluoro compound has fluorine atoms at the 3 and 5 positions, while the dichloro derivative replaces fluorine with chlorine and introduces a hydroxyl (-OH) group at the 2 position.

- Functional Group : The sulfinate (-SO₂⁻) group in the difluoro compound contrasts with the sulfonate (-SO₃⁻) group in the dichloro derivative. Sulfinates are less oxidized and more nucleophilic than sulfonates, which are fully oxidized and less reactive .

- Molecular Weight : The dichloro compound has a higher molecular weight (265.04 g/mol vs. 216.14 g/mol) due to chlorine’s larger atomic mass and the additional hydroxyl group .

Broader Context: Sulfinates vs. Sulfonates

While the evidence focuses on two compounds, broader trends in sulfinate/sulfonate chemistry highlight:

- Sulfinates : These are intermediates in synthesizing sulfones, sulfonamides, and other sulfur-containing compounds. Their reactivity is exploited in cross-coupling reactions and medicinal chemistry.

- Sulfonates : These are stable, often used as detergents, catalysts, or biochemical tools. Their lower reactivity suits long-term applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.